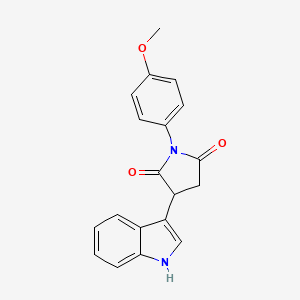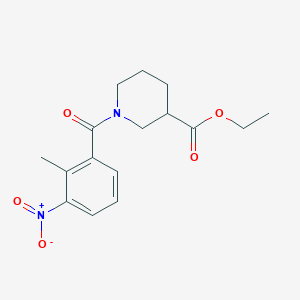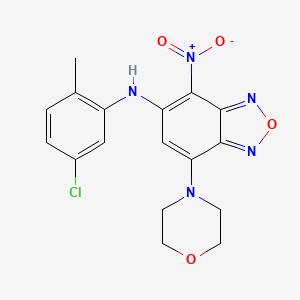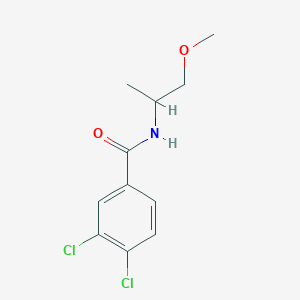
3-(1H-indol-3-yl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1H-indol-3-yl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that is commonly referred to as "indolinone". This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of indolinone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including protein kinases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these enzymes, indolinone may disrupt these cellular processes, leading to its anti-inflammatory, anti-cancer, and anti-viral effects.
Biochemical and Physiological Effects:
Indolinone has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-6. This suggests that indolinone may have anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer effects. Furthermore, studies have shown that indolinone inhibits the replication of HIV, suggesting that it may have anti-viral effects.
Advantages and Limitations for Lab Experiments
Indolinone has several advantages for lab experiments. The compound is relatively easy to synthesize, and various methods have been developed to improve the yield and purity of the compound. Additionally, indolinone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these diseases. However, there are also limitations to using indolinone in lab experiments. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on indolinone. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of indolinone. This may lead to the development of new drugs that target the same enzymes as indolinone. Furthermore, studies are needed to determine the safety and efficacy of indolinone in animal models and humans. This may lead to the development of new treatments for various diseases, including cancer, HIV, and Alzheimer's disease.
Conclusion:
In conclusion, indolinone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method of indolinone involves the reaction of 1-(4-methoxyphenyl)-2,5-pyrrolidinedione with indole in the presence of a catalyst. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these diseases. However, there are also limitations to using indolinone in lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications in medicine.
Scientific Research Applications
Indolinone has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that indolinone exhibits anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
properties
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-13-8-6-12(7-9-13)21-18(22)10-15(19(21)23)16-11-20-17-5-3-2-4-14(16)17/h2-9,11,15,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEFRJDBAXYOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,4-dimethoxyphenyl)-1H-benzimidazol-1-yl]-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3952827.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952852.png)
![1-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952856.png)
![5-{2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952863.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952870.png)

![2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3952883.png)

![N-[5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B3952903.png)
![propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
![1-(3,4-dimethylphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3952914.png)
![4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3952932.png)
![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)